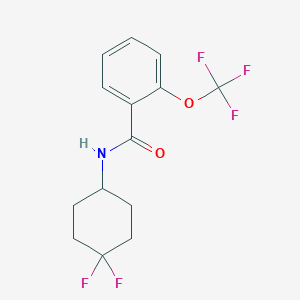

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO2/c15-13(16)7-5-9(6-8-13)20-12(21)10-3-1-2-4-11(10)22-14(17,18)19/h1-4,9H,5-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKXHEQEPSKTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide typically involves the following steps:

Formation of the Difluorocyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanol, is synthesized through the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Coupling with Benzamide: The difluorocyclohexyl intermediate is then reacted with 2-(trifluoromethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the benzamide group to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Benzamides

(a) Thiazole-Based Analogues ()

Compounds 108–111 in share the N-(4,4-difluorocyclohexyl) group but differ in the substituents on the thiazole ring. For example:

- Compound 108 : Contains a 3-methyl-1-(3,4,5-trimethoxybenzamido)butyl side chain.

- Compound 110 : Features a 4-hydroxyphenyl group.

These structural variations significantly impact synthesis efficiency (yields: 35–78%) and likely influence solubility and bioactivity.

(b) Triazole Derivatives ()

Triazole compounds [7–9] in incorporate sulfonyl and fluorophenyl groups. Unlike the target benzamide, these derivatives exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR. The absence of C=O stretches (~1663–1682 cm⁻¹) in triazoles contrasts with the target compound’s benzamide carbonyl, which would show a strong absorption near 1680 cm⁻¹ .

(c) Antioxidant Benzamide ()

THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) demonstrates potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals). This highlights how substituent electronics (hydroxy vs. trifluoromethoxy) dictate functional outcomes .

Agrochemical Analogues ()

Fluorinated benzamides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) are used as herbicides. Fluorine atoms in both compounds enhance environmental persistence and target specificity .

Heterocyclic Derivatives ( and )

- Oxadiazole-Quinoline Hybrid (): N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-6-carboxamide replaces the benzamide with an oxadiazole-quinoline scaffold.

- Sulfonamide Derivative () : N-(4,4-difluorocyclohexyl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide demonstrates how sulfonamide groups alter hydrogen-bonding capacity and solubility relative to benzamides .

Data Table: Key Comparisons

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(trifluoromethoxy)benzamide is a synthetic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorocyclohexyl moiety and a trifluoromethoxy group attached to a benzamide core. Its molecular formula is , which indicates a high degree of fluorination that can enhance its biological interactions due to increased lipophilicity and binding affinity to target proteins.

This compound interacts with various biological targets, primarily enzymes and receptors. The fluorinated groups contribute to its binding affinity, potentially modulating several biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation. Its fluorinated structure may enhance its efficacy against resistant cancer cell lines due to improved cellular uptake and retention.

Study on Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. The compound's mechanism involved the induction of apoptosis and inhibition of cell cycle progression in treated cells.

ATPase Activity Assay

Another investigation focused on the compound's interaction with P-glycoprotein (P-gp), a key player in drug resistance. The study utilized ATPase activity assays to assess the compound's ability to modulate P-gp function. Results indicated that this compound significantly stimulated ATPase activity at certain concentrations, suggesting its potential as a P-gp modulator .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.